1-Chloro-4-[(1R)-1-methoxyethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ion or amine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-Chloro-4-ethylbenzene.
Scientific Research Applications
1-Chloro-4-[(1R)-1-methoxyethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the methoxyethyl group.
1-Chloro-4-ethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxyethyl group.
Uniqueness
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct reactivity and properties. The methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
646041-19-2 |
---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
YLCHCCZZZCBZOS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.